2-[2-(Dimethylamino)ethyl]-1-indanone
Overview
Description
2-[2-(Dimethylamino)ethyl]-1-indanone is an organic compound with the molecular formula C13H17NO. It is a red to very dark red semi-solid at room temperature and has a predicted boiling point of approximately 302.3°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known to be an impurity of dimethindene , a histaminic H1 receptor antagonist
Mode of Action
Related compounds with dimethylamino groups have been shown to interact with bacterial cell membranes, causing membrane disruption . This suggests that 2-[2-(Dimethylamino)ethyl]-1-indanone might have a similar mode of action, but this needs to be confirmed with further studies.
Biochemical Pathways
Compounds with similar structures have been shown to disrupt bacterial cell membranes, which can affect various biochemical pathways within the bacteria
Pharmacokinetics
Its predicted properties include a boiling point of 3023±110 °C, a density of 1054±006 g/cm3, and slight solubility in chloroform and methanol . It is recommended to store this compound at -20°C
Result of Action
Related compounds have been shown to disrupt bacterial cell membranes, which can lead to cell death . This suggests that this compound might have similar effects, but this needs to be confirmed with further studies.
Action Environment
Its storage temperature is recommended to be -20°c , suggesting that temperature could affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-1-indanone can be achieved through several methods. One common approach involves the reaction of 1H-Inden-1-ol with 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indene . This reaction typically requires specific conditions, such as controlled temperature and the presence of suitable catalysts.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced equipment for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethyl]-1-indanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-[2-(Dimethylamino)ethyl]-1-indanone has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: In industrial applications, it is used in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(Dimethylamino)ethyl]-1-indanone include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure and is used in various applications.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Another compound with similar functional groups and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific applications in different fields. Its versatility and potential for various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15/h3-6,11H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKFCKOAHVBKLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216165 | |
Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3409-21-0 | |
Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3409-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(Dimethylamino)ethyl)-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003409210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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